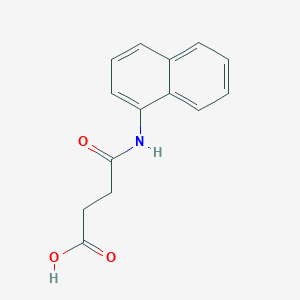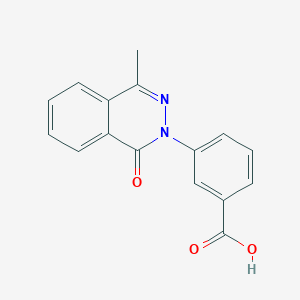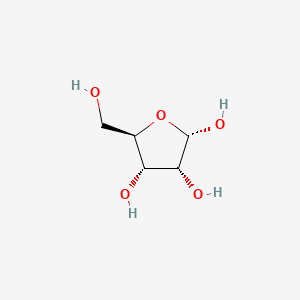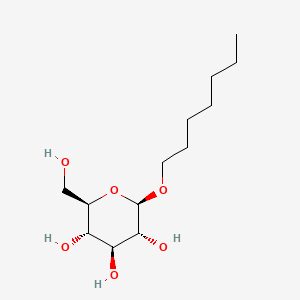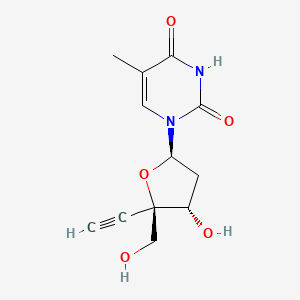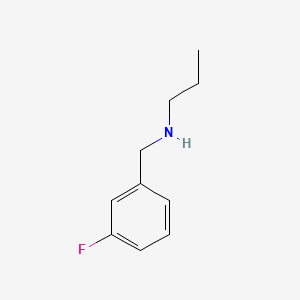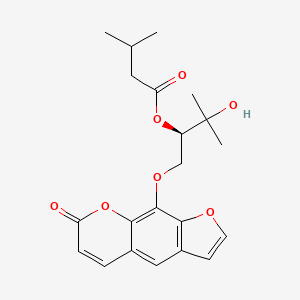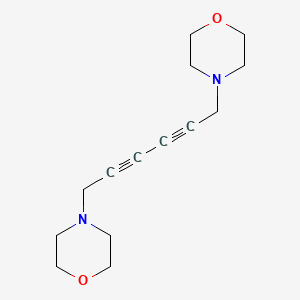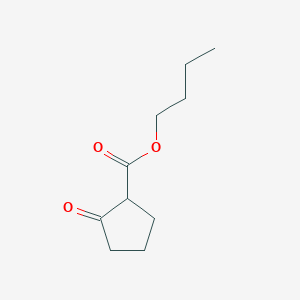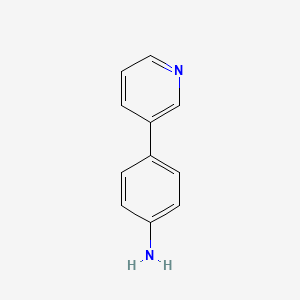
4-吡啶-3-基苯胺
描述
4-Pyridin-3-ylaniline is a compound that can be associated with pyridinolines, which are tri-functional cross-linking amino acids found in collagen. These compounds are characterized by their pyridine ring structure and have been studied for their various applications in chemistry and biology. Although the provided papers do not directly discuss 4-Pyridin-3-ylaniline, they do provide insights into related pyridine compounds and their properties .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of 1,4-dihydropyridines and pyridines has been achieved through a lithiation/isomerization/intramolecular carbolithiation sequence, which is an efficient and general method starting from readily available N-allyl-ynamides . Similarly, a multi-component tether catalysis one-pot protocol has been developed for the synthesis of highly functionalized pyridine derivatives, demonstrating the versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their function and reactivity. For example, the structure of pyridinoline has been established using fast atom bombardment mass spectrometry (FABMS), which is a powerful technique for characterizing such compounds . Additionally, the synthesis of novel pyridine compounds often involves structural investigation and computational studies, such as Density Functional Theory (DFT), to predict and confirm the molecular structure .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions that are essential for their applications. The multi-component synthesis of pyridine derivatives involves a cascade reaction accompanied by a decarboxylation mechanism, which is a key feature for introducing pyridin-2-ylmethyl groups into the target compounds . Moreover, the synthesis of novel pyridine sulfonamides involves condensation reactions, which are fundamental in forming the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and are important for their potential applications. For instance, the antimicrobial activity of pyridine sulfonamides has been studied using disk well diffusion methods, indicating the biological relevance of these compounds . Additionally, the physical properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are calculated using computational tools to predict the behavior of these compounds in biological systems .
科学研究应用
药物中的遗传毒性杂质分析:
- 遗传毒性杂质的 HPLC-MS 分析: Al‐Sabti 和 Harbali (2021) 开发了一种液相色谱质谱 (LC-MS) 方法来估算阿格列汀原料药中的吡啶、3-氨基吡啶、4-二甲氨基吡啶和 N,N-二甲苯胺杂质的含量。该方法显示出良好的线性、精密度、准确度、灵敏度、选择性、鲁棒性和溶液稳定性,使其可用于控制药物合成和质量控制测试中的遗传毒性杂质水平 (Al‐Sabti 和 Harbali,2021)。
化学合成和反应性:
- 吡啶基配体的合成和配位化学: Halcrow (2005) 综述了 2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶的衍生物的合成,重点介绍了它们在发光镧系化合物中作为配体用于生物传感和铁配合物中显示出不寻常的热和光化学自旋态跃迁 (Halcrow,2005)。
缓蚀和表面化学:
- 具有吡啶环的席夫碱衍生物的缓蚀: Ji 等人 (2016) 合成了具有吡啶环的席夫碱衍生物,并研究了其在盐酸中对 Q235 低碳钢的缓蚀性能。该研究包括 SEM-EDX 和 XPS 等表面分析技术,以及密度泛函理论 (DFT) 等理论方法,以建立结构与缓蚀效率之间的相关性 (Ji 等人,2016)。
在药物化学中的应用:
- TDO-2 抑制用于癌症治疗: Abdel-Magid (2017) 讨论了新型 3-(吲哚-3-基)吡啶衍生物作为 TDO2 抑制剂,其可能可用于治疗癌症、神经退行性疾病、慢性病毒感染、抑郁症和肥胖 (Abdel-Magid,2017)。
生物活性药物应用:
- 生物活性药物中的吡啶鎓盐: Sowmiah 等人 (2018) 强调了结构多样的吡啶鎓盐在天然产物和生物活性药物中的作用。他们讨论了吡啶鎓盐的合成路线、反应性和应用,包括它们作为抗菌剂、抗癌剂和抗疟疾剂的用途 (Sowmiah 等人,2018)。
属性
IUPAC Name |
4-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDPLVNPGJNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332669 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82261-42-5 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






